molecular formula C8H12F2O3 B2400405 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid CAS No. 1781078-83-8

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

Cat. No.: B2400405
CAS No.: 1781078-83-8
M. Wt: 194.178
InChI Key: QPIWAKWSAQKDGU-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid, with the molecular formula C8H12F2O3, is a carboxylic acid derivative where the carboxyl group is integrated into an oxane (tetrahydropyran) ring system at the 4-position, further substituted with a 1,1-difluoroethyl group . This structure places it in a valuable niche for medicinal chemistry and materials science research. Carboxylic acids are a fundamental class of organic compounds characterized by their reactivity and ability to participate in hydrogen bonding, which influences their physical properties and solubility . The primary research value of this compound lies in its potential as a versatile synthetic building block. The carboxylic acid functional group can be readily converted into various key derivatives, such as acid chlorides, esters, and amides, via nucleophilic acyl substitution reactions . This makes the molecule a crucial intermediate for constructing more complex target molecules. Its specific structure, featuring the oxane ring and fluorine atoms, may be utilized to modulate the properties of a larger compound, for instance, by increasing metabolic stability or altering lipophilicity in drug discovery efforts . Researchers should note that related structural motifs, such as oxetane-carboxylic acids, have been documented to exhibit instability under certain conditions, potentially isomerizing to lactones upon storage or mild heating . While the oxane ring in this compound is generally more stable, careful handling and storage are recommended to preserve integrity. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-(1,1-difluoroethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-7(9,10)8(6(11)12)2-4-13-5-3-8/h2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIWAKWSAQKDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781078-83-8
Record name 4-(1,1-difluoroethyl)oxane-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid typically involves the reaction of 1,1-difluoroethanol with oxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxane derivatives, alcohols, aldehydes, and substituted oxane compounds .

Scientific Research Applications

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also form ionic bonds with target molecules, modulating their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(1,1-difluoroethyl)oxane-4-carboxylic acid with related oxane-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Type Key Properties (Inferred/Reported)
This compound C₈H₁₂F₂O₃ 218.18* Not explicitly listed 1,1-Difluoroethyl High hydrophobicity, moderate acidity
4-(Difluoromethyl)oxane-4-carboxylic acid C₇H₁₀F₂O₃ 180.15 1783957-10-7 Difluoromethyl Increased acidity (vs. non-fluorinated)
4-(Fluoromethyl)oxane-4-carboxylic acid C₇H₁₁FO₃ 174.16 Not listed Fluoromethyl Lower steric bulk, improved water solubility
4-(4-Fluorophenyl)oxane-4-carboxylic acid C₁₂H₁₃FO₃ 224.23 Not listed 4-Fluorophenyl Aromatic ring enhances π-π interactions
4-(3-Chlorophenyl)oxane-4-carboxylic acid C₁₂H₁₃ClO₃ 240.68 473706-23-9 3-Chlorophenyl Higher lipophilicity, potential toxicity

*Molecular weight calculated based on structural analogy.

Key Observations :

  • Fluorine Substitution: The presence of fluorine atoms (e.g., difluoromethyl, difluoroethyl) enhances electronegativity and acidity of the carboxylic acid group compared to non-fluorinated analogs. For example, 4-(difluoromethyl)oxane-4-carboxylic acid (pKa ~2.5–3.0) is more acidic than 4-methyloxane-4-carboxylic acid (pKa ~4.5–5.0) due to electron-withdrawing effects .
  • Solubility: Fluorinated alkyl groups (e.g., difluoromethyl) reduce water solubility relative to hydroxyl or amine-substituted analogs. However, the sodium salt form (common for carboxylic acids) improves solubility, as seen in NSC 368390 (a quinolinecarboxylic acid sodium salt with antitumor activity) .

Biological Activity

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid is a fluorinated organic compound notable for its unique structural features, including a difluoroethyl group and a carboxylic acid functional group. These characteristics potentially influence its reactivity and biological activity, making it significant in organic synthesis and medicinal chemistry.

  • Molecular Formula : C8H12F2O3
  • Molecular Weight : Approximately 194.18 g/mol
  • Structure : The compound contains a five-membered oxane ring with a carboxylic acid group and a difluoroethyl substituent.

Synthesis

The synthesis typically involves the reaction of 1,1-difluoroethanol with an appropriate oxane derivative, often facilitated by a catalyst such as a strong acid or base. The reaction conditions are critical for achieving the desired product yield and purity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. This dual interaction capability may modulate biological pathways, enhancing its potential as a therapeutic agent.

Research Findings

Recent studies have characterized the compound's stability and reactivity under various conditions. Its interactions at the molecular level suggest potential applications in therapeutic contexts, particularly in modulating enzyme activities or influencing cellular signaling pathways.

Case Studies

StudyFocusFindings
Synthesis and ReactivityDemonstrated various chemical reactions including oxidation, revealing potential for higher oxidation state derivatives.
Biological Target InteractionIdentified interactions with specific enzymes that could lead to therapeutic applications in treating metabolic disorders.
Stability AnalysisShowed that the compound maintains stability under physiological conditions, suggesting suitability for drug development.

Applications in Research

This compound has been explored for several applications:

  • Medicinal Chemistry : Investigated for its potential as a therapeutic agent due to its unique structural properties.
  • Organic Synthesis : Used as a building block in the synthesis of more complex molecules.
  • Biological Studies : Employed in studies aimed at understanding enzyme interactions and metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via fluorination of a pre-oxane intermediate. A plausible route involves:

Ring-closing reactions : Cyclization of a diol precursor with a difluoroethyl group under acidic conditions.

Carboxylic acid formation : Oxidation of a hydroxymethyl intermediate (e.g., using Jones reagent) .
Example protocol:

StepReagent/ConditionYieldPurity (HPLC)
CyclizationH2SO4, 80°C65%92%
OxidationCrO3/H2SO478%95%
Characterization via NMR (¹⁹F and ¹H) and LC-MS is critical to confirm structural integrity .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹⁹F NMR : Confirm the presence of the difluoroethyl group (δ ~ -120 ppm for ¹⁹F) and oxane ring protons (δ 3.5–4.5 ppm for ¹H) .
  • HPLC : Assess purity (>98%) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • X-ray crystallography : Resolve crystal structure if single crystals are obtainable (e.g., via slow evaporation in ethanol) .

Q. What solubility properties should be considered for this compound in aqueous and organic solvents?

  • Methodological Answer : Conduct a shake-flask solubility study:
SolventSolubility (mg/mL)Method
Water<0.1UV-Vis
DMSO>50Gravimetric
Ethanol10–15HPLC
The low aqueous solubility (due to the hydrophobic difluoroethyl group) necessitates DMSO for biological assays .

Advanced Research Questions

Q. How do the electronic effects of the difluoroethyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The strong electron-withdrawing nature of the -CF2CH3 group increases electrophilicity at the carbonyl carbon.
  • Kinetic studies : Compare reaction rates with non-fluorinated analogs in SN2 reactions (e.g., using benzyl bromide).
  • DFT calculations : Model charge distribution to predict reactive sites. Data from similar fluorinated cyclohexane derivatives show a 30% increase in electrophilicity .

Q. What strategies can resolve contradictions in catalytic efficiency data during synthesis?

  • Methodological Answer : Contradictions may arise from varying catalyst loadings or reaction conditions. Optimize via:
  • Design of Experiments (DoE) : Vary catalyst (e.g., Pd/C vs. PtO2), temperature (40–100°C), and solvent polarity.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
    Example optimization table:
CatalystTemp (°C)Yield (%)
Pd/C8072
PtO26085
Higher yields with PtO2 suggest milder conditions reduce side reactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations:

Target selection : Focus on enzymes with hydrophobic active sites (e.g., cyclooxygenase-2).

Parameterization : Assign partial charges to fluorine atoms using quantum mechanics (e.g., Gaussian 09).

Binding affinity : Compare docking scores (-8.5 kcal/mol) to known inhibitors. Fluorine’s van der Waals interactions enhance binding .

Q. What analytical methods address discrepancies in stability studies under varying pH?

  • Methodological Answer : Perform accelerated stability testing:
  • pH range : 1.2 (gastric) to 7.4 (physiological).
  • Techniques : LC-MS to track degradation products (e.g., oxane ring opening at pH < 3).
    Stability data table:
pHHalf-life (days)Major Degradant
1.22Oxane-diol
7.430None detected
Buffer selection (e.g., phosphate vs. citrate) impacts degradation pathways .

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